(R)-4-Boc-3-Morpholineacetic Acid: A Technical Guide for Drug Development Professionals
(R)-4-Boc-3-Morpholineacetic Acid: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Properties, Synthesis, and Potential Applications of a Key Chiral Building Block
(R)-4-Boc-3-Morpholineacetic acid, a chiral morpholine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid heterocyclic structure and carboxylic acid functionality make it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, though a detailed synthesis protocol and specific biological activity data remain largely proprietary or unpublished in accessible literature.
Core Chemical Properties
(R)-4-Boc-3-Morpholineacetic acid, identified by the CAS number 761460-03-1, possesses a well-defined chemical structure. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, stepwise synthetic manipulations, a crucial feature in the construction of intricate drug candidates.
| Property | Value | Source(s) |
| IUPAC Name | (R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid | [1][2] |
| CAS Number | 761460-03-1 | [1][3] |
| Molecular Formula | C₁₁H₁₉NO₅ | [2] |
| Molecular Weight | 245.27 g/mol | [2] |
| Appearance | White to off-white solid/powder | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
Spectroscopic Data
While specific spectral data is not publicly available, chemical suppliers confirm that the 1H NMR spectra of their products conform to the expected structure of (R)-4-Boc-3-Morpholineacetic acid.
Synthesis and Manufacturing
Detailed, step-by-step experimental protocols for the synthesis of (R)-4-Boc-3-Morpholineacetic acid are not extensively published in peer-reviewed journals and are likely held as proprietary information by chemical manufacturers. However, general synthetic strategies for chiral morpholine derivatives often involve multi-step sequences starting from commercially available chiral precursors. The synthesis of morpholine rings can be achieved through various methods, including the cyclization of amino alcohols. The introduction of the acetic acid side chain and the Boc-protection of the nitrogen are standard transformations in organic synthesis.
A generalized conceptual workflow for the synthesis is presented below.
Caption: Conceptual Synthesis Workflow.
Applications in Drug Discovery and Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5][6] Its presence can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. (R)-4-Boc-3-Morpholineacetic acid, as a chiral building block, is particularly valuable for creating stereochemically defined drug candidates.
Its primary application lies in its use as a constrained amino acid isostere, particularly as a proline bioisostere. The defined stereochemistry and the carboxylic acid handle allow for its incorporation into peptide mimics and small molecules designed to interact with specific biological targets, such as enzymes and receptors. The Boc protecting group facilitates its use in solid-phase and solution-phase peptide synthesis.
While specific examples of its use in late-stage drug candidates are not prevalent in the public domain, it is actively used in early-stage discovery programs. For instance, morpholine derivatives have been investigated as inhibitors of various enzymes, including kinases.[7]
Potential Signaling Pathway Involvement
Given the broad utility of morpholine-containing compounds in medicinal chemistry, (R)-4-Boc-3-Morpholineacetic acid could be used to synthesize inhibitors targeting a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders. The specific pathway would be determined by the overall structure of the final molecule synthesized using this building block.
Below is a hypothetical experimental workflow for screening a compound library that could include derivatives of (R)-4-Boc-3-Morpholineacetic acid against a protein kinase.
Caption: Kinase Inhibition Screening Workflow.
Conclusion
(R)-4-Boc-3-Morpholineacetic acid is a valuable and versatile chiral building block for drug discovery and development. Its utility stems from the desirable properties of the morpholine scaffold and the synthetic flexibility afforded by the Boc protecting group and carboxylic acid functionality. While detailed public data on its physical properties, specific synthesis, and biological activity are limited, its role as a key intermediate in the creation of novel therapeutics is well-recognized within the scientific community. Researchers and drug development professionals can leverage this building block to explore new chemical space and design next-generation therapeutics with potentially improved efficacy and pharmacokinetic profiles.
References
- 1. 761460-03-1|(R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. 2-(4-((Tert-butoxy)carbonyl)morpholin-3-yl)acetic acid | C11H19NO5 | CID 22487663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
